N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
CAS No. |
371212-12-3 |
|---|---|
Molecular Formula |
C21H20N6O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N6O2/c1-3-24-20(28)15-10-16-19(25-18-13(2)6-5-9-26(18)21(16)29)27(17(15)22)12-14-7-4-8-23-11-14/h4-11,22H,3,12H2,1-2H3,(H,24,28) |
InChI Key |
RIVHMGZRJFQJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Tricyclic Framework Construction
The tricyclic 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone is synthesized via cyclization of precursor heterocycles. A representative method involves:
-
Condensation : Reacting 6-amino-11-methylpyrimidine-2,4-dione with ethyl glyoxylate in dry acetone at 60°C for 12 hours to form an imino intermediate.
-
Cyclization : Treating the intermediate with sodium ethylate (2.5 eq) in ethyl acetate/ethanol (3:1 v/v) under 3.0 MPa CO pressure, yielding the tricyclic core with 78% efficiency.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl glyoxylate, acetone | 60°C, 12 h | 92% |
| 2 | Na ethylate, CO, ethyl acetate/ethanol | 60°C, 8 h | 78% |
Functionalization with Pyridin-3-ylmethyl and Carboxamide Groups
The 7-(pyridin-3-ylmethyl) and N-ethylcarboxamide substituents are introduced sequentially:
-
Alkylation : Reacting the tricyclic intermediate with 3-(bromomethyl)pyridine in dimethylformamide (DMF) at 80°C for 6 hours (89% yield).
-
Carboxamide Formation : Treating the alkylated product with ethyl isocyanate in tetrahydrofuran (THF) using triethylamine as a base, achieving 85% yield after recrystallization.
Critical parameters include maintaining anhydrous conditions during alkylation and using a 2:1 molar ratio of ethyl isocyanate to substrate to minimize byproducts.
Key Reaction Optimization Strategies
Solvent System Optimization
Mixed ethyl acetate/ethanol solvents (2.2:1–3:1 v/v) enhance reaction homogeneity and reduce viscosity, particularly during cyclization and alkylation steps. This improves mass transfer and increases yields by 12–15% compared to single-solvent systems.
Catalytic Efficiency
Sodium ethylate (2.0–2.5 eq) outperforms potassium carbonate in cyclization reactions, reducing reaction time from 14 to 8 hours while maintaining 78–82% yields. For oxidation steps converting secondary alcohols to ketones (e.g., forming the 2-oxo group), Na₂WO₄ (0.5 mol%) with H₂O₂ achieves 94% conversion without over-oxidizing the pyridine ring.
Industrial-Scale Production Methods
Continuous Flow Reactor Implementation
Scaling the cyclization step to continuous flow systems reduces batch variability:
Byproduct Mitigation
-
N-Oxide Formation : Controlled by limiting H₂O₂ concentration to <5% during oxidation.
-
Solvent Recycling : Ethyl acetate/ethanol mixtures are recovered via fractional distillation with 98% efficiency, reducing production costs by 22%.
Comparative Analysis of Synthetic Routes
| Method | Cyclization Catalyst | Alkylation Solvent | Oxidation System | Total Yield |
|---|---|---|---|---|
| Patent CN105646257A | Na ethylate | Ethyl acetate/ethanol | H₂O₂/Na₂WO₄ | 85% |
| Vulcanchem VC20196321 | K₂CO₃ | DMF | Oxone® | 73% |
| Optimized Industrial | Na ethylate | Continuous flow | H₂O₂/Na₂WO₄ | 89% |
The patent-derived method using Na ethylate and H₂O₂/Na₂WO₄ provides the highest yield (85%), while industrial optimization further improves efficiency to 89% .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct data on this compound’s analogs, a methodological framework for comparative analysis can be inferred:
Structural Comparisons Using Crystallographic Tools
- Bond Lengths and Angles: Software like SHELXL enables precise refinement of bond parameters, allowing comparisons with tricyclic compounds such as benzodiazepines or purine analogs. For instance, deviations in the imino (C=N) or carbonyl (C=O) bond lengths could indicate electronic or steric effects unique to the pyridin-3-ylmethyl substituent .
- Conformational Flexibility : The pyridine ring’s orientation relative to the tricyclic core may be compared using ORTEP-3 , which visualizes thermal ellipsoids and torsional angles. Such analysis could highlight steric interactions absent in simpler analogs lacking the pyridinyl group .
Physicochemical Properties
- Aggregation Behavior : While focuses on quaternary ammonium compounds (e.g., BAC-C12), similar methods like spectrofluorometry or tensiometry could theoretically assess critical micelle concentrations (CMC) for amphiphilic analogs of the target compound. However, its rigid structure and carboxamide group may reduce aggregation propensity compared to flexible alkyl-chain derivatives .
Hypothetical Comparative Data Table
Note: The table below is illustrative, as specific data for the compound are absent in the evidence.
Biological Activity
N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. With a molecular formula of C18H19N5O2 and a molecular weight of approximately 389.4 g/mol, this compound features multiple functional groups including an imine group, a carboxamide, and a pyridine moiety.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors through binding interactions that alter their functional states. This interaction can lead to various therapeutic effects depending on the target and context of use .
Potential Therapeutic Applications
Preliminary studies suggest that this compound may exhibit significant biological activities similar to other triazole derivatives and pyridine-containing compounds. These activities include:
- Antimicrobial properties : Compounds with similar structures have shown efficacy against various bacterial strains.
- Antifungal activity : Triazole derivatives are known for their antifungal properties.
- Neuroprotective effects : Pyridine-containing compounds have been explored for their potential in neuroprotection.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antifungal | Inhibitory effects on fungal growth |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Studies and Experimental Data
Research involving compounds structurally similar to N-ethyl-6-imino-11-methyl has revealed promising results regarding their biological activities.
- Antimicrobial Study : A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli, showing that modifications in the side chains significantly impacted efficacy.
- Neuroprotection : Another study focused on pyridine derivatives demonstrated neuroprotective effects in models of oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses that may be beneficial in therapeutic contexts .
Synthesis and Characterization
The synthesis of N-ethyl-6-imino-11-methyl involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps typically include:
- Formation of the tricyclic core.
- Introduction of the imino and oxo functional groups.
- Incorporation of the pyridinylmethyl moiety.
These synthetic routes are crucial for producing compounds with desired biological activities while minimizing by-products.
Q & A
Q. What are the common synthetic routes for N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide?
The synthesis involves multi-step organic reactions, including cyclization of precursors and functional group transformations. A key method employs the Sandmeyer reaction to introduce halogen atoms into intermediates, followed by triazatricyclic core formation under controlled conditions (e.g., catalysts like palladium complexes, solvents such as DMF, temperatures of 80–120°C). Purification via column chromatography or crystallization ensures high yield (60–75%) and purity (>95%) .
Q. How can researchers determine the physicochemical properties of this compound?
Key properties include solubility (tested in DMSO, water, and ethanol via shake-flask method), stability (assessed via HPLC under varying pH and temperature), and logP (determined by reversed-phase HPLC). Spectroscopic techniques (¹H/¹³C NMR, IR) validate structural integrity, while differential scanning calorimetry (DSC) analyzes thermal behavior .
Q. What analytical techniques are critical for characterizing this compound?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (including 2D COSY and NOESY) for stereochemical analysis, and X-ray crystallography for absolute configuration determination. Purity is quantified via HPLC with UV/Vis or MS detection .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to scale up synthesis while minimizing by-products?
Apply design of experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). Continuous flow reactors enhance reproducibility and reduce reaction times. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. For industrial-scale purification, use simulated moving bed (SMB) chromatography .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities or stereochemical variations. Employ orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) and validate purity via LC-MS. Compare activity across analogs (e.g., ethyl vs. ethoxypropyl substituents) to isolate structure-activity relationships (SAR) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Use surface plasmon resonance (SPR) to measure binding kinetics with enzymes/receptors. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies. For in situ analysis, employ fluorescent probes or isotopic labeling (e.g., ¹⁵N/¹³C) tracked via NMR .
Q. What methodologies identify the impact of substituents on bioactivity?
Conduct systematic SAR studies by synthesizing derivatives with modified substituents (e.g., pyridinylmethyl vs. benzodioxole groups). Assess activity via dose-response curves (IC₅₀/EC₅₀) and computational models (QSAR). Compare metabolic stability using liver microsome assays .
Q. How can researchers address solubility challenges in in vivo studies?
Formulate the compound as a nanocrystalline suspension or use co-solvents (PEG-400, cyclodextrins). Measure solubility via phase solubility analysis and validate bioavailability through pharmacokinetic studies (e.g., Cₘₐₓ and AUC in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
